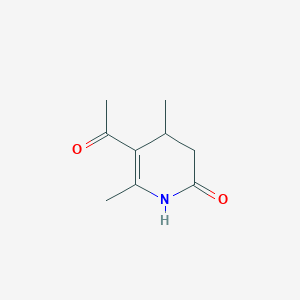

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure and Descriptors The compound (4S)-5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one (IUPAC name) has the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.20 g/mol . Its stereochemistry at the 4-position (S-configuration) distinguishes it from racemic analogues. Key identifiers include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyridone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound exhibits reactivity driven by its electron-deficient dihydropyridinone core and substituent effects (acetyl and methyl groups).

C-Nucleophilic Reactions

-

Enolate-mediated cyclization : Reaction with enolates (e.g., from 1,3-dicarbonyl compounds) leads to conjugate addition and cyclization, forming substituted pyridines. For example, β-difluoroacetyldihydropyran reacts with enolates to yield pyridine derivatives .

-

Organometallic reagents : Grignard or organolithium reagents can attack the carbonyl group, though selectivity may be influenced by steric hindrance from methyl substituents .

N-Nucleophilic Reactions

-

Amines : Amino groups (e.g., from pyrazole derivatives) can undergo condensation reactions, forming annulated heterocycles like pyrazolo[3,4-b]pyridines .

-

Cyanide ion : In aqueous alcohol, cyanide nucleophiles may participate in Michael addition followed by cyclization, as observed in related dihydropyran systems .

Cyclization and Tautomerism

-

Tautomerism : The compound exists in equilibrium with its enol form, as observed in related pyridinones .

-

Base-mediated cyclization : Reaction with sodium ethoxide can induce cyclization, as seen in pyrimidine derivatives, though direct evidence for this compound is not explicitly detailed in the available literature .

Key Structural and Reactivity Features

| Property | Description |

|---|---|

| Molecular formula | C₉H₁₁NO₂ |

| Molecular weight | 165.19 g/mol |

| Functional groups | Acetyl, methyl (electron-donating), pyridinone (electron-withdrawing) |

| Reactivity hotspots | Carbonyl oxygen (nucleophilic attack), α-carbon (enolate formation) |

Comparison with Analogues

| Compound | Key Difference | Reactivity Implication |

|---|---|---|

| 3-cyano-4,6-dimethylpyridin-2(1H)-one | Cyano group at position 3 | Increased electron-withdrawing effect |

| 5-acetyl-6-methylpyridin-2(1H)-one | Acetyl group at position 5 | Altered steric environment |

| 4-hydroxyquinoline | Hydroxy group replaces methyl substituents | Enhanced nucleophilicity at carbonyl |

Scientific Research Applications

Potential Applications

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one and similar compounds have potential applications in several fields:

- Antimicrobial Properties Research indicates that this compound exhibits potential antimicrobial properties, demonstrating effectiveness against various bacterial strains.

- Anticancer Properties Compounds with similar structures have demonstrated anticancer properties and other pharmacological activities, suggesting that this compound may also have therapeutic potential in these areas.

- Interaction studies Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular processes, although detailed mechanisms remain to be elucidated through further research.

Structural Analogues

Several compounds share structural features with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-cyano-4,6-dimethylpyridin-2(1H)-one | Cyano group at position 3 | Exhibits different reactivity due to cyano group |

| 5-acetyl-6-methylpyridin-2(1H)-one | Acetyl group at position 5 | Potentially different biological activity |

| 2-amino-3-cyano-6-methylpyridine | Amino and cyano groups | Increased solubility and altered biological effects |

| 4-hydroxyquinoline | Hydroxy group instead of methyl groups | Different pharmacological profile |

Mechanism of Action

The mechanism of action of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Physicochemical Properties

Comparison with Structural Analogues

Pyridazinone Derivatives

Example : 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h from ).

- Structure: Pyridazinone core with chloro and phenyl substituents.

- Key Differences :

- Functional Groups : Chloro and aryl groups increase lipophilicity (LogP > 0) compared to the acetyl and methyl groups in the target compound.

- TPSA : Likely higher due to additional polar atoms (Cl, O), reducing membrane permeability.

- Applications: Pyridazinones are often explored for antimicrobial and anti-inflammatory activities .

Dihydro-pyridine Carboxamide

Example : Pyridine-3-carboxamide, 1,2-dihydro-4,6-dimethyl-2-thioxo- ().

- Structure : Dihydro-pyridine with a thioxo (-S=O) and carboxamide (-CONH₂) group.

- Molecular Formula : C₈H₁₀N₂OS (MW: 182.24 g/mol).

- Key Differences :

- LogP : Higher than 0 due to the thioxo group but moderated by the carboxamide.

- TPSA : ~85–100 Ų (estimated), reducing bioavailability compared to the target compound.

Thieno-pyridine Carboxylic Acid

Example: 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid ().

- Structure : Thiophene ring fused with a dihydro-pyridine core and a carboxylic acid group.

- Molecular Formula: C₁₀H₁₁NO₂S (MW: 241.26 g/mol).

- Key Differences :

- LogP : Lower (<0) due to the polar carboxylic acid group.

- TPSA : ~90–110 Ų, limiting central nervous system activity.

- Applications: Potential use in cardiovascular therapeutics due to structural similarity to clopidogrel .

Triaza-dithiapentalenylium Compound ()

- Structure: Planar sulfur-nitrogen heterocycle with diisopropylamino and methyl groups.

- Molecular Formula : C₁₁H₂₀N₄OS₂ (MW: 312.43 g/mol).

- Key Differences :

- Bond Lengths : S–S bonds (2.522–2.561 Å) and C–O bonds (~1.23 Å) indicate unique electronic properties.

- LogP/TPSA : Higher LogP (estimated >3) and TPSA (~120 Ų) due to multiple heteroatoms.

- Applications : Primarily studied for crystallographic and electronic properties rather than bioactivity .

Research Implications

- Drug Design : The target compound’s low TPSA and moderate LogP make it a candidate for central nervous system-targeted drugs .

- Environmental Impact : LogP < 5 suggests low bioaccumulation risk, aligning with safer environmental profiles .

- Synthetic Flexibility : Substituent variation (e.g., acetyl vs. chloro) allows tuning of physicochemical properties for specific applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one?

- Methodological Answer : A multi-step synthesis approach is typical for dihydropyridinone derivatives. For example, cyclocondensation of β-ketoesters with amines under acidic or basic conditions can yield the core structure. Modifications such as acetylation at the 5-position and methylation at the 4- and 6-positions require careful stoichiometric control. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate intermediates. For analogous compounds, Singh et al. (1985) demonstrated the use of refluxing ethanol with catalytic acetic acid for cyclization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR should confirm methyl groups (δ ~1.2–1.5 ppm for CH3), acetyl protons (δ ~2.3–2.6 ppm), and the dihydropyridinone ring protons (δ ~3.0–4.0 ppm).

- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm−1) and N-H bending (~1550 cm−1).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+) at m/z 209.14 (calculated for C10H15NO2).

Cross-referencing with literature data for structurally similar compounds, such as 5-(4-methoxyphenyl)-6-methyl derivatives, is advised .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Keep in airtight containers away from ignition sources (per GHS guidelines for flammable analogs) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse solvent environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and solvation energies.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and aggregation tendencies.

- Software Tools : Gaussian, ORCA, or GROMACS for simulations. Validate predictions experimentally via UV-Vis spectroscopy in varying solvents .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use 15N or 13C-labeled precursors to clarify ambiguous NMR signals.

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (e.g., via slow evaporation in ethyl acetate/hexane mixtures).

- Comparative Analysis : Cross-validate with structurally related compounds, such as 5-(4-methoxyphenyl) analogs, to identify substituent effects .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 3- or 5-positions (e.g., halogens, aryl groups) to alter electronic properties.

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Buffer preparation (e.g., ammonium acetate pH 6.5) is critical for reproducibility .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Properties

CAS No. |

681473-87-0 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO2/c1-5-4-8(12)10-6(2)9(5)7(3)11/h5H,4H2,1-3H3,(H,10,12) |

InChI Key |

VVANQWJYGBUQQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NC(=C1C(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.